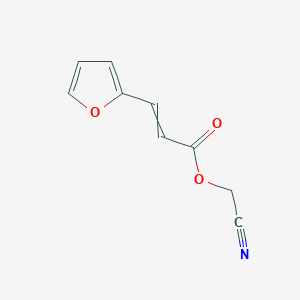
Cyanomethyl 3-(furan-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanomethyl 3-(furan-2-yl)prop-2-enoate is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological activities and are commonly used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a furan ring, a cyano group, and an ester functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyanomethyl 3-(furan-2-yl)prop-2-enoate typically involves the reaction of furan-2-carbaldehyde with malononitrile in the presence of a base, followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Cyanomethyl 3-(furan-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are often employed.
Major Products: The major products formed from these reactions include substituted furans, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyanomethyl 3-(furan-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules with potential antibacterial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a precursor for pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyanomethyl 3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and furan ring play crucial roles in its reactivity and biological activity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biological effects .
Comparison with Similar Compounds
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- Methyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- 2-Cyano-3-(furan-2-yl)acrylic acid
Comparison: Cyanomethyl 3-(furan-2-yl)prop-2-enoate is unique due to its specific ester functional group, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and potential biological activities .
Properties
CAS No. |
90073-20-4 |
|---|---|
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
cyanomethyl 3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H7NO3/c10-5-7-13-9(11)4-3-8-2-1-6-12-8/h1-4,6H,7H2 |
InChI Key |
OGBLZZVGWBNTEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















